3,4-Dibromo-5-nitro-1H-pyrazole

Beschreibung

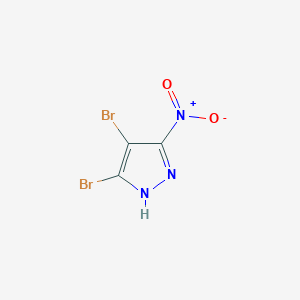

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dibromo-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2N3O2/c4-1-2(5)6-7-3(1)8(9)10/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDUHJKOCRBBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547293 | |

| Record name | 4,5-Dibromo-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104599-37-3 | |

| Record name | 4,5-Dibromo-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4-Dibromo-5-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 3,4-dibromo-5-nitro-1H-pyrazole, a halogenated and nitrated pyrazole derivative of significant interest in medicinal chemistry and materials science. As a senior application scientist, this document aims to deliver not only a detailed experimental protocol but also the underlying scientific principles and practical insights to ensure successful synthesis and a thorough understanding of the process.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous pharmacologically active agents.[1][2] The introduction of halogen and nitro functional groups onto the pyrazole ring dramatically influences its electronic properties and reactivity, making it a versatile building block for the synthesis of more complex molecules.[1][3] Specifically, the presence of bromine atoms provides reactive handles for cross-coupling reactions, while the nitro group can be a precursor to other functionalities or contribute to the biological activity of the final compound.[1][3] this compound, with its unique substitution pattern, presents a valuable synthon for the development of novel therapeutics and functional materials.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 3,4-dibromo-1H-pyrazole. This pathway is predicated on the principles of electrophilic aromatic substitution on the pyrazole ring.

Overall Reaction Scheme:

Caption: Proposed synthesis of this compound.

Mechanistic Insights and Rationale

The key to this synthesis is understanding the directing effects of the substituents on the pyrazole ring. In electrophilic substitution reactions, the 4-position of the pyrazole ring is generally the most reactive.[4] However, with the 3 and 4 positions already occupied by bromine atoms, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the remaining available carbon atom, the 5-position.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion, which is the active nitrating species.

Experimental Protocol

This protocol is a self-validating system, with clear steps for synthesis, purification, and characterization.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,4-Dibromo-1H-pyrazole | ≥97% | Commercial Source |

| Concentrated Nitric Acid (HNO₃) | ACS Reagent Grade | Commercial Source |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent Grade | Commercial Source |

| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | Commercial Source |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Commercial Source |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Commercial Source |

Step-by-Step Synthesis of this compound

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, slowly add 10 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C. To the cold sulfuric acid, add 5 mL of concentrated nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

Addition of the Starting Material: To the prepared nitrating mixture, slowly add 3,4-dibromo-1H-pyrazole (1.0 eq) in small portions, maintaining the reaction temperature between 0-10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with constant stirring.

-

Extraction: The resulting precipitate is collected by filtration or the aqueous solution is extracted with dichloromethane (3 x 20 mL).

-

Washing: The combined organic layers are washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product.

Characterization and Physicochemical Properties

The synthesized this compound should be characterized to confirm its identity and purity.

Table of Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₃HBr₂N₃O₂ |

| Molecular Weight | 270.87 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in common organic solvents |

| IUPAC Name | This compound |

| CAS Number | 104599-37-3 |

Note: Some data is based on commercially available information for the target compound.[6]

Expected Spectroscopic Data:

-

¹H NMR: A single proton signal for the N-H proton of the pyrazole ring.

-

¹³C NMR: Three distinct signals corresponding to the three carbon atoms of the pyrazole ring.

-

IR Spectroscopy: Characteristic peaks for N-H stretching, C=N stretching, and the symmetric and asymmetric stretching of the nitro group.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.

Applications and Future Directions

This compound is a valuable intermediate in organic synthesis. The bromine atoms can be displaced by various nucleophiles or participate in cross-coupling reactions to introduce further complexity.[1] The nitro group can be reduced to an amine, providing a route to a variety of other derivatives.[1] These derivatives have potential applications in medicinal chemistry as anticonvulsants, anti-inflammatory agents, and antimicrobial agents.[1]

References

-

PubChem. 3,5-Dibromo-4-nitro-1H-pyrazole. [Link]

-

PubChem. 3,4-Dibromo-1H-pyrazole. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Link]

-

A Novel synthesis of nitrofuran containing 1,3,4,5-tetra substituted pyrazoles via 1,3-dipolar addition reaction. (n.d.). SciSpace. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). [Link]

-

Direct nitration of five membered heterocycles. (n.d.). ResearchGate. [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central. [Link]

-

Recent advances in the therapeutic applications of pyrazolines. (n.d.). PubMed Central. [Link]

Sources

- 1. Buy 4-Bromo-3-nitro-1H-pyrazole | 89717-64-6 [smolecule.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. rsc.org [rsc.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

physicochemical properties of 3,4-Dibromo-5-nitro-1H-pyrazole

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dibromo-5-nitro-1H-pyrazole

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a critical building block in modern organic synthesis. As a member of the pyrazole family—a class of compounds renowned for its wide spectrum of biological activities—this molecule is of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1][2] The strategic placement of two bromine atoms and an electron-withdrawing nitro group on the pyrazole core imparts a unique reactivity profile, making it an exceptionally versatile scaffold for the development of novel molecular entities.

The bromine atoms at the 3- and 4-positions act as convenient handles for introducing molecular diversity through various cross-coupling reactions, while the nitro group at the 5-position modulates the electronic properties of the heterocyclic ring.[3] This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, reactivity, and safety considerations for this compound, offering a foundational resource for scientists and drug development professionals aiming to leverage its synthetic potential.

Molecular Structure and Identification

The structural integrity and identity of a chemical compound are paramount for its application in research and development. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 104599-37-3[4] |

| Molecular Formula | C₃HBr₂N₃O₂[4] |

| Molecular Weight | 270.87 g/mol [4] |

| Canonical SMILES | C1(=C(C(=NN1)Br)Br)[O-] |

| InChI | InChI=1S/C3HBr2N3O2/c4-1-2(5)6-7-3(1)8(9)10/h(H,6,7)[4] |

| InChIKey | OXDUHJKOCRBBCW-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physicochemical properties of a molecule are deterministic for its behavior in both chemical reactions and biological systems. They influence formulation, delivery, and pharmacokinetic profiles in drug development.

| Property | Value | Significance in Research & Drug Development |

| Physical Form | Solid | Affects handling, storage, and dissolution rates. |

| Purity | ≥97% (Typical)[4] | High purity is essential for unambiguous reaction outcomes and reliable biological testing. |

| Relative Density | 2.419[4] | Important for process chemistry calculations, formulation, and understanding intermolecular packing. |

| Hydrogen Bond Donor Count | 1 | The N-H group can participate in hydrogen bonding, influencing solubility and binding to biological targets. |

| Hydrogen Bond Acceptor Count | 4 (2 from nitro, 2 from pyrazole nitrogens) | Multiple acceptor sites can interact with biological macromolecules and affect aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 74.5 Ų (Computed for isomer)[5] | A key predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| LogP (Octanol-Water Partition Coefficient) | 2.1 (Computed for isomer)[5] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for verifying the identity and purity of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The spectrum is expected to be relatively simple. The most prominent signal would be from the N-H proton of the pyrazole ring. In a solvent like DMSO-d₆, this proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm) due to its acidic nature and hydrogen bonding with the solvent.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR): The spectrum should display three distinct signals corresponding to the three carbon atoms of the pyrazole ring. The chemical shifts will be significantly influenced by the attached substituents. The carbons bonded to the bromine atoms (C3 and C4) and the carbon bonded to the nitro group (C5) will appear at characteristic downfield positions.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands would include:

-

~3100-3300 cm⁻¹: N-H stretching vibration of the pyrazole ring.

-

~1530-1560 cm⁻¹ (asymmetric) and ~1340-1370 cm⁻¹ (symmetric): Strong absorptions characteristic of the N-O stretching of the nitro (NO₂) group.[6]

-

~1400-1500 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.

-

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight. The electron ionization (EI) mass spectrum would show a characteristic molecular ion peak cluster. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance), the molecular ion will appear as a triplet of peaks (M+, M+2, M+4) with a distinctive intensity ratio of approximately 1:2:1.

Synthesis and Chemical Reactivity

General Synthetic Approach

The synthesis of this compound typically involves the nitration of a pre-existing dibrominated pyrazole precursor. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent over-nitration or decomposition.

Caption: Generalized workflow for the synthesis of this compound.

Core Reactivity Insights

The reactivity of this molecule is dictated by the interplay between the aromatic pyrazole ring and its electron-withdrawing substituents.

-

N-H Acidity and Alkylation: The N-H proton is acidic and can be deprotonated by a suitable base. The resulting pyrazolate anion is a potent nucleophile, readily undergoing reactions such as N-alkylation or N-arylation to introduce substituents at the N1 position.

-

Nucleophilic Aromatic Substitution (SₙAr): The bromine atoms, particularly the one at the C3 position adjacent to two nitrogen atoms, can act as leaving groups in nucleophilic substitution reactions.[3] This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides), providing a direct pathway to a diverse library of substituted pyrazoles.[3][7]

-

Cross-Coupling Reactions: The C-Br bonds are well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[3] This is a powerful strategy for forming new carbon-carbon bonds, enabling the attachment of aryl, heteroaryl, or alkynyl moieties to the pyrazole core.[3]

-

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group. This transformation is highly valuable as it converts an electron-withdrawing group into an electron-donating one, significantly altering the molecule's electronic properties and introducing a new site for functionalization.

Caption: Major reaction pathways for derivatizing this compound.

Applications in Research and Drug Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including celecoxib (anti-inflammatory) and sildenafil (vasodilator).[2] The unique substitution pattern of this compound makes it an ideal starting point for generating compound libraries for high-throughput screening.

-

Anticancer and Antimicrobial Agents: Many functionalized pyrazole derivatives have demonstrated potent anticancer and antimicrobial activities.[1] By using this scaffold, researchers can systematically modify the substituents at the 3-, 4-, and 5-positions to optimize activity against specific biological targets like kinases or microbial enzymes.[1]

-

Agrochemicals: The pyrazole ring is also a common feature in modern herbicides and insecticides. The ability to fine-tune the physicochemical properties of derivatives synthesized from this starting material is valuable for developing new crop protection agents with improved efficacy and environmental profiles.

-

Materials Science: The rigid, aromatic structure and potential for forming extended hydrogen-bonded networks make pyrazole derivatives interesting candidates for the development of novel organic materials, including ligands for metal-organic frameworks (MOFs) and organic electronics.

Safety and Handling

As a reactive and biologically active compound, this compound must be handled with appropriate care. The following information is based on data for structurally similar hazardous chemicals.

-

Hazard Classification (Anticipated):

-

Recommended Handling Procedures:

-

Storage:

-

Disposal:

Conclusion

This compound is a high-value chemical intermediate endowed with a rich and versatile reactivity profile. Its combination of a privileged pyrazole core with multiple, distinct functionalization sites—the acidic N-H proton, two reactive C-Br bonds, and a reducible nitro group—positions it as a powerful tool for synthetic chemists. This guide has detailed the essential physicochemical, spectroscopic, and safety data required for its effective use in the laboratory. For researchers in drug discovery and materials science, this compound represents a gateway to novel molecular architectures with significant potential for biological activity and advanced applications.

References

-

PubChem. 3,5-Dibromo-4-nitro-1H-pyrazole | C3HBr2N3O2 | CID 13707994. Available from: [Link]

-

Sangon Biotech. Safety Data Sheet. Available from: [Link]

-

PubChem. 3,4,5-tribromo-1H-pyrazole | C3HBr3N2 | CID 627674. Available from: [Link]

-

PubChem. 3,4-Dibromo-1H-pyrazole | C3H2Br2N2 | CID 22216. Available from: [Link]

-

Capot Chemical. MSDS of 3,4,5-tribromo-1H-pyrazole. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Available from: [Link]

- Google Patents. US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair.

-

Angene. The Chemical Versatility of 3,5-Dibromo-1H-Pyrazole for Synthesis. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available from: [Link]

-

SciSpace. A Novel synthesis of nitrofuran containing 1,3,4,5-tetra substituted pyrazoles via 1,3-dipolar addition reaction. Available from: [Link]

-

ResearchGate. Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Available from: [Link]

-

NIH National Center for Biotechnology Information. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Available from: [Link]

-

NIH National Center for Biotechnology Information. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

-

NIH National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 3,5-Dibromo-4-nitro-1H-pyrazole | C3HBr2N3O2 | CID 13707994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Buy 3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole [smolecule.com]

- 8. acrospharma.co.kr [acrospharma.co.kr]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Signature of 3,4-Dibromo-5-nitro-1H-pyrazole: A Technical Guide for Researchers

This guide provides an in-depth technical analysis of the expected spectroscopic data for 3,4-Dibromo-5-nitro-1H-pyrazole (CAS No. 104599-37-3).[1] As experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes data from structurally related compounds and foundational spectroscopic principles to offer a predictive but robust characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary framework to identify and characterize this molecule upon synthesis.

The unique structure of this compound, featuring a pyrazole core heavily substituted with electron-withdrawing bromine and nitro groups, results in a distinct spectroscopic fingerprint. Understanding this signature is paramount for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, the key lies in observing the single N-H proton and the carbon signals, which are significantly influenced by the adjacent electronegative substituents.

Predicted ¹H NMR Spectroscopy

The structure possesses only one proton, attached to the nitrogen atom (N-H). Its chemical shift is expected to be significantly downfield due to the cumulative electron-withdrawing effects of the two bromine atoms and the nitro group, which deshield the proton.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| > 14 ppm | Broad Singlet | 1H | N-H | The acidic proton of the pyrazole N-H is subject to strong deshielding from the adjacent nitro group and the overall electron-poor nature of the ring. Its signal is often broad due to quadrupole coupling and potential intermolecular exchange. In similar heterocyclic structures, such as 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, the N-H proton signal appears as far downfield as 14.32 ppm.[2] |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by three distinct signals for the pyrazole ring carbons. The chemical shifts are dictated by the attached substituents. Brominated carbons in pyrazole systems typically resonate in the 95–110 ppm range.[3] The carbon bearing the nitro group will also be significantly influenced.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~145-155 | C5-NO₂ | The carbon atom attached to the strongly electron-withdrawing nitro group is expected to be the most deshielded carbon in the ring. |

| ~110-120 | C3-Br | The chemical shift for this carbon is influenced by the adjacent bromine atom and the ring nitrogen. |

| ~95-105 | C4-Br | This carbon, substituted with a bromine atom, is expected to be the most upfield of the three ring carbons, consistent with data from related brominated pyrazoles.[3] |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality NMR data for this class of compounds.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

-

Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide is chosen for its excellent solvating power for polar heterocyclic compounds and its ability to clearly resolve acidic protons like N-H, which might otherwise exchange too rapidly in protic solvents like methanol-d₄.

-

Spectrometer Frequency (500 MHz): A higher field strength provides better signal dispersion and sensitivity, which is crucial for unambiguous assignment, especially in the ¹³C spectrum.

-

Relaxation Delay (2s): A 2-second relaxation delay is a standard starting point to allow for adequate T1 relaxation of most carbon and proton nuclei, ensuring more accurate signal integration.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the most prominent signals will arise from the nitro (NO₂) group, the N-H bond, and vibrations within the pyrazole ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3300 | Medium, Broad | N-H stretching | The N-H stretch in pyrazoles is typically a broad band in this region. |

| ~1530-1560 | Strong | Asymmetric NO₂ stretching | The nitro group exhibits a very strong and characteristic absorption band. This is consistent with trends seen in nitrophenyl-substituted pyrazoles, where this peak appears near 1530 cm⁻¹.[3] |

| ~1340-1370 | Strong | Symmetric NO₂ stretching | The second characteristic absorption band for the nitro group, also typically strong. |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching | These vibrations are characteristic of the pyrazole aromatic ring system. |

| Below 800 | Strong | C-Br stretching | Carbon-halogen stretches appear in the fingerprint region and are often strong and sharp. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

Workflow for ATR-IR Analysis

Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum.

Trustworthiness Through Self-Validation:

-

Background Scan: Acquiring a background spectrum of the clean, empty crystal is critical. This allows the instrument's software to ratio out interfering signals from atmospheric CO₂ and H₂O, ensuring that the final spectrum is solely from the sample.

-

Pressure Application: Applying consistent and firm pressure ensures good contact between the sample and the ATR crystal, which is essential for obtaining a high-quality spectrum with strong signal intensity.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Given the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The molecular formula is C₃HBr₂N₃O₂ with a molecular weight of 270.868 g/mol .[1] The key feature will be the isotopic signature of the two bromine atoms (⁷⁹Br and ⁸¹Br).

Table 4: Predicted Key Fragments in Mass Spectrometry

| m/z Value | Isotopic Pattern | Predicted Fragment | Fragmentation Pathway |

| 269 / 271 / 273 | 1:2:1 ratio | [M]⁺ | Molecular ion peak (loss of one proton is common, showing M-1). The isotopic pattern is the hallmark of a dibrominated compound. |

| 223 / 225 / 227 | 1:2:1 ratio | [M - NO₂]⁺ | Loss of the nitro group is a very common fragmentation pathway for nitroaromatic compounds.[4][5] |

| 144 / 146 | 1:1 ratio | [M - NO₂ - Br]⁺ | Subsequent loss of a bromine radical from the [M - NO₂]⁺ fragment. |

| 65 | - | [C₃HN₂]⁺ | Loss of both bromine atoms and the nitro group, leading to a fragment of the pyrazole core. |

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds like substituted pyrazoles.[4][5]

Workflow for GC-MS Analysis

Caption: General workflow for sample analysis using GC-MS.

Expertise in Method Design:

-

Ionization Method (EI, 70 eV): Electron Ionization at 70 eV is a standard, high-energy method that reliably produces fragmentation. This creates a reproducible "fingerprint" spectrum that can be compared across laboratories and to spectral libraries.

-

GC Column Choice (DB-5ms): A low-polarity column like a DB-5ms (5% phenyl-methylpolysiloxane) is a robust, general-purpose column suitable for separating a wide range of semi-polar analytes like halogenated heterocycles.

References

-

PubChem. 3,4,5-tribromo-1H-pyrazole. Available at: [Link]

-

Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. DOI: [Link]. Available at: [Link]

-

Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters. Available at: [Link]

Sources

solubility of 3,4-Dibromo-5-nitro-1H-pyrazole in organic solvents

An In-depth Technical Guide Solubility Profile of 3,4-Dibromo-5-nitro-1H-pyrazole in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug discovery, development, and formulation.[1] Poor solubility can lead to unpredictable results in biological assays, hinder formulation development, and result in poor bioavailability.[2][3] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound with potential applications as a synthetic building block. Due to the absence of extensive published quantitative data for this specific isomer, this document focuses on the foundational principles governing its solubility, predictive analysis based on its molecular structure, and a detailed, field-proven experimental protocol for its precise determination. This guide is intended for researchers, medicinal chemists, and formulation scientists who require a robust understanding and a practical methodology for evaluating the solubility of this and similar compounds.

Introduction: The Critical Role of Solubility

In the landscape of drug development, understanding a compound's solubility is not merely a preliminary step but a foundational pillar that influences the entire discovery and formulation pipeline.[2] From high-throughput screening to final dosage form, the extent to which a compound dissolves in various media dictates its utility. Low aqueous solubility can lead to underestimated toxicity and poor absorption, while low solubility in organic solvents can complicate synthesis, purification, and the preparation of stock solutions for in vitro testing.[3]

This compound is a member of the pyrazole family, a class of five-membered heterocyclic compounds renowned for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects.[4][5] The presence of two bromine atoms and a nitro group on the pyrazole scaffold suggests that this molecule could serve as a versatile intermediate for further functionalization. Therefore, a thorough characterization of its solubility in a range of common organic solvents is essential for its effective utilization in synthetic and medicinal chemistry workflows.

Molecular Structure Analysis and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This rule states that substances with similar polarities are more likely to be soluble in one another. An analysis of the molecular structure of this compound allows for an expert prediction of its solubility behavior.

-

Core Heterocycle (Pyrazole): The pyrazole ring itself contains two adjacent nitrogen atoms. The N-H proton is acidic and can act as a hydrogen bond donor, while the lone pair on the sp2-hybridized nitrogen atom can act as a hydrogen bond acceptor.[7] This duality allows for potential interactions with both protic and aprotic polar solvents.

-

Substituents (Bromo and Nitro Groups): The two bromine atoms and the nitro group are strongly electron-withdrawing. This creates a significant dipole moment, rendering the molecule polar.

-

Overall Polarity: The combination of the polar pyrazole ring and the electron-withdrawing substituents results in a molecule of moderate to high polarity.

Based on this structural analysis, we can predict its general solubility profile:

-

High Solubility Expected in: Polar aprotic solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile) and polar protic solvents (e.g., Methanol, Ethanol). These solvents can engage in dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding.

-

Limited Solubility Expected in: Nonpolar solvents (e.g., Hexane, Toluene, Diethyl Ether). The significant polarity mismatch between the solute and these solvents would result in weak solute-solvent interactions compared to the solute-solute interactions in the crystal lattice.

The following diagram illustrates the key molecular features influencing solvent interactions.

Caption: Key molecular features governing the solubility of this compound.

Experimental Determination of Thermodynamic Solubility

While predictions are valuable, precise quantitative data must be obtained experimentally. The shake-flask method is universally regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of the solution in equilibrium with the solid state.[8][9]

Principle of the Shake-Flask Method

The method involves adding an excess of the solid compound to a known volume of solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.[8]

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure accurate and reproducible results.

Materials and Equipment:

-

This compound (solid, purity >97%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass vials. An amount that is visibly in excess after dissolution is sufficient (e.g., 5-10 mg).

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for at least 24 hours.[2] This extended incubation is crucial to ensure thermodynamic equilibrium is reached. A preliminary time-course study can be run to confirm the point at which concentration no longer increases.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial for analysis. This filtration step removes any remaining microscopic solid particles.

-

Dilution (if necessary): Depending on the expected solubility and the linear range of the analytical method, accurately dilute a known volume of the filtrate with the same solvent.

-

Quantitative Analysis: Determine the concentration of the compound in the filtrate using a pre-validated analytical method (see Section 4).

-

Calculation: Calculate the solubility using the measured concentration and any dilution factors. Express the results in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the shake-flask solubility determination.

Caption: Standardized workflow for the shake-flask solubility determination method.

Analytical Techniques for Concentration Measurement

The accuracy of the solubility measurement is critically dependent on the method used to quantify the dissolved compound. UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) are two of the most common and reliable techniques.[1]

UV-Vis Spectroscopy

-

Principle: This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[10] It is rapid and suitable for high-throughput applications.[11]

-

Methodology:

-

Identify the wavelength of maximum absorbance (λ_max) for this compound in the specific solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard to generate a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the filtered sample (diluted if necessary to fall within the linear range of the calibration curve).

-

Determine the concentration of the sample from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector (e.g., UV-Vis) measures the amount of analyte as it elutes from the column. HPLC offers higher specificity and can separate the target compound from any potential impurities.

-

Methodology:

-

Develop an HPLC method with a suitable column and mobile phase to achieve a sharp, well-resolved peak for the compound.

-

Prepare a series of standard solutions of known concentrations.

-

Inject each standard to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the filtered sample.

-

Determine the concentration of the sample by comparing its peak area to the calibration curve.

-

Data Presentation and Interpretation

For maximum utility and comparability, solubility data should be presented in a clear, structured format. The following table provides a template for reporting experimental findings. Researchers should repeat measurements at different temperatures to understand the thermodynamic profile of the dissolution process.[12][13]

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent Class | Specific Solvent | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

|---|---|---|---|---|

| Polar Protic | Methanol | High | Enter experimental data | Enter experimental data |

| Ethanol | High | Enter experimental data | Enter experimental data | |

| Polar Aprotic | DMSO | High | Enter experimental data | Enter experimental data |

| Acetone | High | Enter experimental data | Enter experimental data | |

| Acetonitrile | High | Enter experimental data | Enter experimental data | |

| Nonpolar | Toluene | Limited | Enter experimental data | Enter experimental data |

| Hexane | Limited | Enter experimental data | Enter experimental data |

| | Diethyl Ether | Limited | Enter experimental data | Enter experimental data |

Note: The molecular weight of this compound is 270.87 g/mol .[14]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, related compounds such as dibromo- and nitro-pyrazoles are classified as hazardous.[15][16] It is prudent to handle this compound with appropriate care.

-

Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[15]

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the material safety data sheet (MSDS) from the supplier before handling.

-

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the . By combining theoretical molecular analysis with a rigorous, gold-standard experimental protocol, researchers can generate the reliable and accurate solubility data essential for advancing synthetic chemistry and drug development projects. The methodologies detailed herein are not only applicable to the title compound but also serve as a robust template for the characterization of other novel chemical entities.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. Available at: [Link]

-

Spectroscopic Techniques . Solubility of Things. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io. Available at: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note . National Institutes of Health (NIH). Available at: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization . SpringerLink. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . University of California, Los Angeles (UCLA). Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? . Chemistry For Everyone - YouTube. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Available at: [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . ACS Publications. Available at: [Link]

-

3,5-Dibromo-4-nitro-1H-pyrazole . PubChem. Available at: [Link]

-

Synethsis and characterization of 3-nitropyrazole and its salts . ResearchGate. Available at: [Link]

-

Synthesis and Properties of Pyrazoles . Encyclopedia.pub. Available at: [Link]

-

Review on synthesis of nitropyrazoles . ResearchGate. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . Available at: [Link]

-

Solubility of Organic Compounds . University of Calgary. Available at: [Link]

- Method for determining solubility of a chemical compound. Google Patents.

-

Nitropyrazoles (review) . ResearchGate. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . Available at: [Link]

-

3,4-Dibromo-1H-pyrazole . PubChem. Available at: [Link]

-

Hydrogen bonding lights up overtones in pyrazoles . AIP Publishing. Available at: [Link]

-

Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles . ACS Publications. Available at: [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection . Improved Pharma. Available at: [Link]

-

3,4,5-tribromo-1H-pyrazole . PubChem. Available at: [Link]

-

Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents . PubMed Central. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PubMed Central. Available at: [Link]

-

The binding interactions of the newly derived pyrazole compounds... . ResearchGate. Available at: [Link]

-

Factors affecting Solubility . GeeksforGeeks. Available at: [Link]

-

13.3: Factors Affecting Solubility . Chemistry LibreTexts. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . MDPI. Available at: [Link]

-

Factors Affecting Solubility . CK-12 Foundation. Available at: [Link]

-

Biochemistry, Dissolution and Solubility . StatPearls - NCBI Bookshelf. Available at: [Link]

-

Solubility Factors Explained . Scribd. Available at: [Link]

-

5-bromo-5-nitro-4-phenyl-4,5-dihydro-1H-pyrazole . ChemSynthesis. Available at: [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. pubs.aip.org [pubs.aip.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. Factors affecting Solubility - GeeksforGeeks [geeksforgeeks.org]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. fluorochem.co.uk [fluorochem.co.uk]

- 15. 3,5-Dibromo-4-nitro-1H-pyrazole | C3HBr2N3O2 | CID 13707994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3,4-Dibromo-1H-pyrazole | C3H2Br2N2 | CID 22216 - PubChem [pubchem.ncbi.nlm.nih.gov]

discovery and history of 3,4-Dibromo-5-nitro-1H-pyrazole

An In-depth Technical Guide to 3,4-Dibromo-5-nitro-1H-pyrazole: Synthesis, Properties, and Applications

Foreword

This technical guide provides a comprehensive overview of this compound, a halogenated nitropyrazole derivative. While the specific historical discovery of this particular isomer is not extensively documented in publicly accessible literature, its existence and importance can be understood within the broader context of pyrazole chemistry, a field with a rich history dating back to the late 19th century. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and potential applications of highly functionalized heterocyclic compounds.

The pyrazole nucleus, first synthesized by Ludwig Knorr in 1883, is a cornerstone of heterocyclic chemistry.[1] The introduction of nitro and bromo substituents onto the pyrazole ring dramatically alters its electronic properties and reactivity, opening up a vast chemical space for the development of new chemical entities. This guide will provide a plausible synthetic pathway, detail its physicochemical properties, and explore its potential applications, drawing upon the established chemistry of related pyrazole derivatives.

Historical Context and Significance of Nitropyrazoles

The journey into the world of pyrazoles began with their synthesis from 1,3-dicarbonyl compounds and hydrazines.[2][3][4] Pyrazole itself was first synthesized in 1889 by Buchner.[1] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, have become privileged scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1][5][6]

The introduction of a nitro group to the pyrazole ring, creating nitropyrazoles, significantly enhances their utility. The strong electron-withdrawing nature of the nitro group acidifies the N-H proton, modifies the reactivity of the ring towards electrophilic and nucleophilic substitution, and often imparts energetic properties.[7][8] This has led to the extensive investigation of nitropyrazoles as high-energy-density materials (HEDMs), with applications in explosives and propellants.[7][8][9] Furthermore, the nitro group serves as a versatile synthetic handle for further functionalization, making nitropyrazoles valuable intermediates in the synthesis of complex molecules, including pharmaceuticals.[10]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed through the direct bromination and subsequent nitration of a pyrazole starting material. A logical precursor would be 3,4-dibromo-1H-pyrazole.

DOT Script for Synthetic Pathway

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on general methods for the synthesis of halogenated nitropyrazoles. Researchers should conduct their own literature search and risk assessment before attempting any experimental work.

Step 1: Synthesis of 3,4-Dibromo-1H-pyrazole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1H-pyrazole (1 mole) in glacial acetic acid (500 mL).

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.1 moles) in glacial acetic acid (200 mL) dropwise via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a large beaker containing ice water (2 L). The crude product will precipitate.

-

Isolation and Purification: Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The crude 3,4-dibromo-1H-pyrazole can be purified by recrystallization from a suitable solvent such as ethanol/water.

Step 2: Synthesis of this compound

-

Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.2 moles) dropwise to concentrated sulfuric acid (3 moles) while cooling in an ice-salt bath.

-

Nitration Reaction: Add the purified 3,4-dibromo-1H-pyrazole (1 mole) portion-wise to the cold nitrating mixture with efficient stirring. The temperature should be maintained below 5 °C during the addition.

-

Reaction Completion: After the addition is complete, continue stirring at 0-5 °C for 2 hours, then allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid product will precipitate out.

-

Isolation and Purification: Filter the precipitate, wash with copious amounts of cold water until the washings are neutral to litmus paper. The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol or an ethanol/water mixture).

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, characterization, and application.

| Property | Value | Source |

| Molecular Formula | C₃HBr₂N₃O₂ | [11] |

| Molecular Weight | 270.87 g/mol | [11] |

| CAS Number | 104599-37-3 | [11] |

| Appearance | Expected to be a crystalline solid | Inferred |

| Purity | >97% (as commercially available) | [11] |

| Relative Density | 2.419 g/cm³ | [11] |

| IUPAC Name | This compound | [11] |

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not widely published, predictions can be made based on the analysis of similar structures.

-

¹H NMR: A broad singlet in the region of 13-15 ppm corresponding to the N-H proton is expected. The position of this peak can be highly dependent on the solvent and concentration.

-

¹³C NMR: Three signals corresponding to the pyrazole ring carbons are expected. The carbon bearing the nitro group (C5) would be significantly downfield, while the two carbons attached to bromine atoms (C3 and C4) would also be deshielded.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching (around 3100-3300 cm⁻¹), asymmetric and symmetric stretching of the NO₂ group (around 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively), and C-Br stretching (in the fingerprint region) would be expected.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M+) would be observed, along with fragments corresponding to the loss of NO₂, Br, and other small molecules.[12][13][14]

Potential Applications

The unique combination of substituents on the pyrazole ring of this compound suggests its potential utility in several areas of chemical research and development.

Intermediate in Drug Discovery and Agrochemicals

The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs.[15] The bromine atoms at positions 3 and 4 can serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide range of substituents. The nitro group can be reduced to an amino group, which can then be further derivatized. This makes this compound a potentially valuable building block for the synthesis of novel bioactive molecules in the pharmaceutical and agrochemical industries.[3][4][16]

DOT Script for Application Workflow

Precursor for Energetic Materials

Nitropyrazoles are a class of energetic materials known for their high density, good thermal stability, and high heat of formation.[7][8][9] The presence of a nitro group and two heavy bromine atoms in this compound suggests it could be explored as a precursor to or a component of energetic materials. Further derivatization to introduce more explosophoric groups could lead to novel high-energy-density materials.[17]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling halogenated nitroaromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19][20][21]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[18][21]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[18]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.[20]

Conclusion

This compound represents a fascinating, though underexplored, member of the nitropyrazole family. Its synthesis, while not explicitly detailed in the literature, can be reasonably proposed based on established chemical principles. The presence of multiple reactive sites on the pyrazole core makes it a promising building block for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential.

References

-

International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

Molecules. (2020-07-30). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

-

Molecules. (2023-09-05). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

PubMed. (2020-07-30). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

-

Molecules. (2018-01-11). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

National Center for Biotechnology Information. (2018-01-11). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Dalton Transactions. (2020-01-07). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. [Link]

-

ResearchGate. Synthesis of substituted pyrazoles 1. [Link]

-

ACS Applied Materials & Interfaces. (2021-12-17). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

Dalton Transactions. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. [Link]

-

Organic Letters. (2009-07-07). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. [Link]

-

National Center for Biotechnology Information. (2019-03-22). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

-

Capot Chemical. (2025-12-27). MSDS of 3,4,5-tribromo-1H-pyrazole. [Link]

-

Britannica. Pyrazole. [Link]

-

University of Mississippi eGrove. Studies on synthesis of pyrazole from dibromo and hydrazine compounds. [Link]

-

PubChem. 3,4,5-tribromo-1H-pyrazole. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

Thermo Fisher Scientific. (2025-09-16). SAFETY DATA SHEET. [Link]

-

Angene Chemical. (2025-09-08). Safety Data Sheet. [Link]

-

MDPI. (2025-11-05). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. [Link]

-

ResearchGate. Principal mass fragmentation of 6 is shown in Scheme 5. [Link]

- Google Patents.

-

National Center for Biotechnology Information. (2026-01-06). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

-

ResearchGate. (2025-08-07). Mass spectrometric study of some pyrazoline derivatives. [Link]

-

ResearchGate. (2026-01-08). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

-

Taylor & Francis Online. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

SciSpace. A Novel synthesis of nitrofuran containing 1,3,4,5-tetra substituted pyrazoles via 1,3-dipolar addition reaction. [Link]

-

National Center for Biotechnology Information. (2023-09-07). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]

-

National Center for Biotechnology Information. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. [Link]

-

National Center for Biotechnology Information. (2023-11-07). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

The Journal of Organic Chemistry. Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. [Link]

- Google Patents.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. acrospharma.co.kr [acrospharma.co.kr]

- 19. capotchem.com [capotchem.com]

- 20. fishersci.com [fishersci.com]

- 21. angenechemical.com [angenechemical.com]

A Theoretical Deep Dive into 3,4-Dibromo-5-nitro-1H-pyrazole: A Computational Guide for Drug Discovery

This technical guide provides a comprehensive theoretical analysis of 3,4-Dibromo-5-nitro-1H-pyrazole, a molecule of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines the core computational methodologies used to predict its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT) and other computational tools, we can elucidate the molecule's potential for biological activity and guide future experimental work.

Introduction: The Pyrazole Scaffold in Drug Development

Pyrazoles are five-membered heterocyclic compounds that are a cornerstone in the development of therapeutic agents due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The introduction of electron-withdrawing groups, such as nitro and bromo substituents, can significantly modulate the electronic properties and biological activity of the pyrazole ring.[4][5] this compound, with its unique substitution pattern, presents an intriguing candidate for further investigation. This guide will theoretically explore its key chemical and physical characteristics.

Computational Methodology: A Self-Validating System

To ensure the reliability of our theoretical predictions, we employ a multi-faceted computational approach. The primary tool is Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

Protocol:

-

Initial Structure: The initial structure of this compound is built using standard bond lengths and angles.

-

Computational Level: The geometry is optimized using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[6][7] This level of theory is widely used for organic molecules and has been shown to provide reliable geometries.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

The diagram below illustrates the general workflow for our computational analysis.

Caption: General workflow for the theoretical analysis of this compound.

Structural and Electronic Properties

The optimized geometry of this compound reveals a nearly planar structure. The presence of the bulky bromine atoms and the nitro group introduces some steric strain, which can influence its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

| Property | Predicted Value (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | -3.42 |

| HOMO-LUMO Gap | 4.43 |

A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. The predicted gap for this compound indicates a moderately reactive species. The distribution of the HOMO and LUMO across the molecule can predict sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. This is invaluable for predicting how the molecule will interact with other molecules, particularly biological macromolecules. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show a strong negative potential around the nitro group, indicating a site for potential hydrogen bonding or interaction with positively charged residues in a protein active site.

Spectroscopic Characterization (Theoretical)

Spectroscopic data is essential for the experimental identification and characterization of a compound. Theoretical calculations can predict these spectra, aiding in the interpretation of experimental results.

Infrared (IR) Spectroscopy

The calculated IR spectrum can help identify the key functional groups in the molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | ~3400 |

| C=C Stretch (pyrazole) | ~1600 |

| Asymmetric NO₂ Stretch | ~1550 |

| Symmetric NO₂ Stretch | ~1350 |

| C-Br Stretch | ~600-700 |

These predicted frequencies can be compared with experimental IR data to confirm the molecule's structure.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts can be calculated to aid in the assignment of experimental spectra. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.[9] The predicted ¹H and ¹³C NMR chemical shifts provide a fingerprint of the molecule's electronic environment.

Potential for Biological Activity: A Molecular Docking Perspective

Given the known biological activities of pyrazole derivatives, we can use molecular docking to predict the potential of this compound as an inhibitor of specific protein targets.[10][11][12] For instance, many pyrazole-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.[1]

Protocol for Molecular Docking:

-

Target Selection: A relevant protein target, such as COX-2 (PDB ID: 5KIR), is selected.

-

Ligand Preparation: The optimized structure of this compound is prepared for docking.

-

Docking Simulation: A docking program (e.g., AutoDock) is used to predict the binding mode and affinity of the ligand to the protein's active site.[13]

-

Analysis: The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the basis of the predicted affinity.

The following diagram illustrates the conceptual process of molecular docking.

Caption: Conceptual workflow for predicting biological activity via molecular docking.

The results of such a study would provide a theoretical basis for prioritizing this compound for further experimental testing as a potential therapeutic agent.

Conclusion

This theoretical guide has outlined a comprehensive computational approach to characterizing this compound. Through DFT calculations, we have predicted its structural, electronic, and spectroscopic properties. Furthermore, we have detailed how molecular docking can be employed to explore its potential for biological activity. These theoretical insights provide a strong foundation for guiding future experimental synthesis, characterization, and biological evaluation of this promising molecule.

References

-

Dalinger, I. L., Khakimov, D. V., Shkineva, T. K., Vatsadze, I. A., Popova, G. P., Pivina, T. S., & Shevelev, S. A. (2012). Quantum-chemical study of the reactivity of di- and trinitropyrazoles. Chemistry of Heterocyclic Compounds, 48(11), 1646–1651. [Link]

-

Dalinger, I. L., et al. (2012). Quantum-chemical study of the reactivity of di- and trinitropyrazoles. ResearchGate. [Link]

-

(2023). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC. [Link]

-

Priyanka, S., Sivapriya, S., Sivakumar, D., Gopalakrishnan, M., Seenivasan, M., & Manikandan, H. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings, 2364(1), 040001. [Link]

-

(n.d.). Synthesis and DFT study of a new family of pyrazole derivatives. ResearchGate. [Link]

-

(n.d.). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate. [Link]

-

Priyanka, S., et al. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Publishing. [Link]

-

Volokhov, V. M., et al. (2023). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Supercomputing Frontiers and Innovations. [Link]

-

Volokhov, V. M., et al. (2023). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Supercomputing Frontiers and Innovations. [Link]

-

(n.d.). Quantum chemical investigation of the thermal denitrogenation of 1-pyrazoline. RSC Publishing. [Link]

-

(2021). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology. [Link]

-

(2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. [Link]

-

(2023). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. National Institutes of Health. [Link]

-

(2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

-

(2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. PMC. [Link]

-

(2023). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. MDPI. [Link]

-

(n.d.). Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. ResearchGate. [Link]

-

Radović, A., Giester, G., Tomić, Z. D., Kočović, D., & Jaćimović, Ž. K. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

(2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

-

(2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

(2015). Current status of pyrazole and its biological activities. PMC. [Link]

-

(2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

-

(n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

-

(2018). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. [Link]

-

(2021). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry. [Link]

-

(2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]

-

(n.d.). Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. ResearchGate. [Link]

-

(n.d.). 3,5-Dibromo-4-nitro-1H-pyrazole. PubChem. [Link]

-

(2022). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

-

(2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

-

Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters. [Link]

-

(n.d.). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. ResearchGate. [Link]

-

(n.d.). Spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations, computational analysis and molecular docking study of 5-bromo-2-hydroxy pyrimidine. ResearchGate. [Link]

-

(2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

-

(n.d.). Investigation into the regiochemistry of some pyrazoles derived from 1, 3-dipolar cycloaddition of acrylonitrile with some nitrilimines: Theoretical and experimental studies. ResearchGate. [Link]

-

(n.d.). Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives. ResearchGate. [Link]

-

(n.d.). REVIEW IN (NMR and UV-VIS) SPECTRA. International Journal of Medical Research and Pharmaceutical Sciences. [Link]

-

(n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

-

(2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. [Link]

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. superfri.susu.ru [superfri.susu.ru]

- 9. researchgate.net [researchgate.net]

- 10. rjptonline.org [rjptonline.org]

- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

potential reactivity of 3,4-Dibromo-5-nitro-1H-pyrazole

An In-Depth Technical Guide to the Potential Reactivity of 3,4-Dibromo-5-nitro-1H-pyrazole